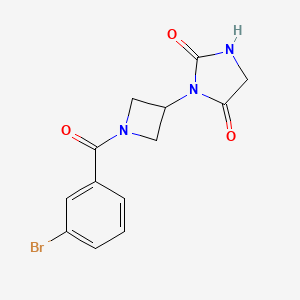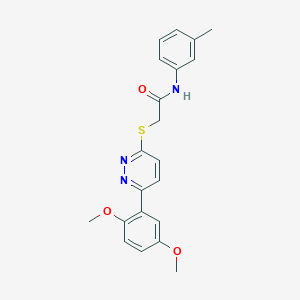![molecular formula C17H15ClN4O3S B2761230 Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate CAS No. 852373-62-7](/img/structure/B2761230.png)
Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate” is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a pyridazine ring . Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known to exhibit a wide range of biological activities and are present in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole and pyridazine rings, along with a thioester group. The triazole ring is a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Versatile Intermediate for Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, serves as a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including triazoles and pyridines, via rhodium(II) or copper(II) catalyzed reactions (Honey et al., 2012). This versatility demonstrates the potential for Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate to serve as a precursor in synthesizing various bioactive heterocyclic compounds.
Spectroscopic and Quantum Mechanical Studies : Compounds featuring chlorophenyl and triazolo[4,3-a][1,4] diazepine cores have been analyzed using vibrational spectroscopy and quantum mechanical studies to understand their electronic and structural characteristics (Kuruvilla et al., 2018). These studies are crucial for designing compounds with tailored properties for specific applications, indicating the importance of detailed structural analysis in developing new materials and drugs.
Synthetic Pathways and Chemical Reactivity : Research into synthesizing novel heterocyclic compounds, such as thienoquinolines and triazolopyridazinethiones, reveals the complex chemical reactivity and potential pharmaceutical applications of compounds structurally related to Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate (Awad et al., 1991; Deeb et al., 2005). These pathways not only provide insights into the synthesis of complex molecules but also highlight the potential for discovering new therapeutic agents.
Antimicrobial and Antifungal Activities : The synthesis of thienopyrimidine derivatives and their evaluation for antimicrobial activity illustrate the potential for compounds with similar structural motifs to Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate to serve as leads in developing new antimicrobial agents (Bhuiyan et al., 2006). This is particularly relevant in the context of increasing resistance to existing antibiotics, underscoring the need for novel compounds with unique mechanisms of action.
Eigenschaften
IUPAC Name |
ethyl 4-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c1-2-25-16(24)9-13(23)10-26-15-8-7-14-19-20-17(22(14)21-15)11-3-5-12(18)6-4-11/h3-8H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCHGRUVGDFIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)

![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2761152.png)
![4,7-Dimethyl-6-(2-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2761153.png)
![1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2761154.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2761156.png)
![Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B2761157.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2761159.png)


![7-fluoro-3-[(3-nitrobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2761166.png)
![Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate](/img/structure/B2761170.png)